cis-Vaccenate

Description

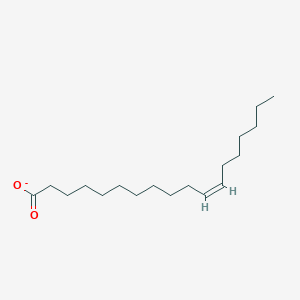

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H33O2- |

|---|---|

Molecular Weight |

281.5 g/mol |

IUPAC Name |

(Z)-octadec-11-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7- |

InChI Key |

UWHZIFQPPBDJPM-FPLPWBNLSA-M |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)[O-] |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Historical Trajectories and Foundational Discoveries of Cis Vaccenate

The journey to understanding cis-vaccenate began with early investigations into the composition of fats. A pivotal moment in its history was its discovery in animal fats and butter in 1928. wikipedia.org However, the first definitive identification of cis-11,12-octadecenoic acid (cis-vaccenic acid) in bacteria occurred in the Firmicute Lactobacillus plantarum. nih.gov This discovery was significant as it highlighted the presence of unsaturated fatty acids in bacteria and paved the way for exploring their synthesis. nih.gov

A seminal finding that advanced the understanding of unsaturated fatty acid (UFA) synthesis was the demonstration of their presence in Clostridia, which are strictly anaerobic bacteria. This proved the existence of an oxygen-independent pathway for UFA synthesis. nih.gov Subsequent research showed that anaerobically grown E. coli also synthesized palmitoleate (B1233929) and this compound, leading to the pathway being termed the "anaerobic pathway." nih.gov It is now more accurately described as the oxygen-independent pathway, as it also functions under aerobic conditions. nih.gov

Further research elucidated the mechanism of its formation. It was hypothesized that the double bond of cis-vaccenic acid was inserted into a shorter chain fatty acid that was then elongated. nih.gov This was a departure from the known oxygen-requiring desaturase mechanisms in animals and plants. nih.gov The key enzyme in this bacterial pathway, β-hydroxydecanoyl-thioester dehydrase, was found to be responsible for introducing the double bond into precursors of unsaturated fatty acids. pnas.org This enzyme is highly specific for a C10 carbon chain and is indispensable for the biosynthesis of olefinic acids in E. coli. pnas.org

Academic Significance and Evolving Research Paradigms of Cis Vaccenate

The academic significance of cis-vaccenate has grown considerably since its initial discovery. A research paradigm, which is a framework of beliefs and methods, shapes how scientific inquiry is conducted. caul.edu.aupressbooks.pub The study of this compound has evolved through several such paradigms, from initial descriptive biochemistry to more complex systems biology and metabolic engineering approaches.

Initially, research focused on identifying and characterizing this compound and its biosynthetic pathways. The discovery of the oxygen-independent synthesis pathway in bacteria represented a major paradigm shift, distinguishing it from the oxygen-dependent pathways in eukaryotes. nih.gov This led to extensive research into the enzymes involved, such as FabA and FabB in E. coli. nih.gov

More recently, the research paradigm has shifted towards understanding the regulatory roles of this compound and its impact on cellular physiology. For instance, in Escherichia coli, the enzyme β-ketoacyl-[acyl-carrier-protein] synthase II (FabF) is crucial for the elongation of palmitoleate (B1233929) to this compound, a process that is regulated by temperature to maintain membrane fluidity. qmul.ac.uk This homeoviscous adaptation is a key area of study. Supplementation with this compound has been shown to restore growth in E. coli mutants lacking FabF, confirming its importance in maintaining membrane fluidity. biorxiv.org

Furthermore, the role of this compound in host-microbe interactions is an emerging research area. For example, in the nematode Caenorhabditis elegans, this compound is acquired from its dietary bacteria and plays a role in its physiology. frontiersin.org In the context of human health, certain gut bacteria are associated with this compound biosynthesis, which may have implications for lipid metabolism. researchgate.net The use of this compound and its methyl ester as standards in analytical chemistry, particularly in gas and liquid chromatography, underscores its continued importance in diverse scientific fields. caymanchem.com

Positioning Cis Vaccenate Within Lipid Biochemistry and Cellular Function Contexts

De Novo Synthesis Pathways of this compound in Prokaryotic Systems

In many prokaryotes, particularly Gram-negative bacteria like Escherichia coli, this compound is a major unsaturated fatty acid (UFA) component of membrane phospholipids. Its synthesis is primarily accomplished through a well-characterized, oxygen-independent pathway integrated within the Type II fatty acid synthesis (FASII) system.

The de novo synthesis of this compound in bacteria such as E. coli is dependent on a set of discrete, soluble enzymes encoded by the fab gene cluster. Three of these enzymes are critical for the production of unsaturated fatty acids: β-hydroxyacyl-ACP dehydratase/isomerase (FabA), β-ketoacyl-ACP synthase I (FabB), and β-ketoacyl-ACP synthase II (FabF). biorxiv.orgnih.govnih.gov

FabA is a bifunctional enzyme that creates the branch point between saturated fatty acid (SFA) and UFA synthesis. It catalyzes the dehydration of β-hydroxydecanoyl-ACP, a 10-carbon intermediate in the FAS cycle, to form trans-2-decenoyl-ACP. biorxiv.org Crucially, FabA can also isomerize this trans intermediate into cis-3-decenoyl-ACP. d-nb.info This cis isomer is the dedicated precursor for all UFAs in this pathway.

FabB is essential for UFA synthesis as it is required to elongate the cis-3-decenoyl-ACP intermediate produced by FabA. nih.govnih.govresearchgate.net It has a high affinity for this short-chain unsaturated substrate, channeling it into further rounds of elongation. While FabB can catalyze most elongation steps, it is inefficient at converting the 16-carbon palmitoleoyl-ACP (16:1Δ⁹) to the 18-carbon cis-vaccenoyl-ACP (18:1Δ¹¹). nih.govnih.gov

FabF is the primary enzyme responsible for the final elongation step in this compound synthesis. biorxiv.orgnih.gov It efficiently catalyzes the condensation of malonyl-ACP with palmitoleoyl-ACP to produce cis-vaccenoyl-ACP. nih.govwikipedia.org The activity of FabF is notably temperature-sensitive; it becomes more active at lower temperatures, leading to an increased proportion of this compound in the cell membrane to maintain fluidity, a process known as homeoviscous adaptation. biorxiv.org Mutants lacking the fabF gene show a dramatic reduction in this compound levels. quizlet.comresearchgate.net

| Enzyme (Gene) | Systematic Name | Primary Function in cis-Vaccenate Pathway |

|---|---|---|

| FabA | β-hydroxydecanoyl-thioester dehydrase | Introduces the cis double bond by isomerizing trans-2-decenoyl-ACP to cis-3-decenoyl-ACP, the precursor for UFA synthesis. biorxiv.orgnih.govd-nb.info |

| FabB | β-ketoacyl-[acyl-carrier-protein] synthase I | Essential for elongating the cis-3-decenoyl-ACP intermediate, initiating the UFA-specific elongation pathway. nih.govresearchgate.net |

| FabF | β-ketoacyl-[acyl-carrier-protein] synthase II | Performs the final elongation step, converting palmitoleoyl-ACP (C16:1) to cis-vaccenoyl-ACP (C18:1). biorxiv.orgnih.govwikipedia.org |

The canonical pathway for this compound synthesis in E. coli and many other bacteria is termed the oxygen-independent or "anaerobic" pathway, although it operates under both aerobic and anaerobic conditions. nih.govd-nb.info This pathway is fundamentally different from the desaturation mechanisms found in eukaryotes.

The process begins when the fatty acid synthesis cycle reaches the 10-carbon stage. At this point, the FabA enzyme acts on the β-hydroxydecanoyl-ACP intermediate. nih.gov FabA catalyzes a dehydration to form trans-2-decenoyl-ACP, which can either be reduced by FabI to continue down the saturated fatty acid pathway or be isomerized by FabA itself into cis-3-decenoyl-ACP. d-nb.info This isomerization is the committed step for UFA synthesis. The cis-3-decenoyl-ACP is then exclusively elongated by FabB, undergoing subsequent two-carbon additions until it becomes palmitoleoyl-ACP (16:1Δ⁹). biorxiv.org The final step is the FabF-mediated elongation of palmitoleoyl-ACP to cis-vaccenoyl-ACP (18:1Δ¹¹). biorxiv.orgwikipedia.org

While the anaerobic pathway is prominent, some bacteria utilize an oxygen-dependent mechanism involving desaturase enzymes to produce unsaturated fatty acids. nih.govwikipedia.org This aerobic pathway is distinct from the FASII-integrated system and more closely resembles the mechanism in eukaryotes. In this pathway, a fully formed saturated fatty acid, such as palmitic acid or stearic acid, is used as a substrate. A desaturase enzyme then introduces a double bond directly into the acyl chain. wikipedia.orgresearchgate.net

For instance, some Pseudomonas species have been shown to operate both anaerobic and aerobic mechanisms for UFA synthesis. researchgate.net In these bacteria, a palmitoyl-CoA desaturase can convert palmitic acid to palmitoleic acid, which can then be elongated to this compound. researchgate.net These desaturases are typically membrane-bound enzymes that use molecular oxygen and a reducing agent like NADH or NADPH to function. wikipedia.org

This compound Formation in Eukaryotic Cellular Systems and Higher Plants

In eukaryotic organisms, including mammals and higher plants, the synthesis of this compound does not occur via the de novo anaerobic pathway seen in many bacteria. Instead, its formation relies on the modification of pre-existing saturated fatty acids through separate elongation and desaturation enzyme systems. funaab.edu.nglibretexts.org

The primary route to this compound in eukaryotes begins with palmitate (16:0), the major product of the cytosolic fatty acid synthase (FAS I). funaab.edu.ng The synthesis of this compound proceeds through two main steps:

Desaturation of Palmitate: Palmitate (as palmitoyl-CoA) is first acted upon by a Δ9-desaturase enzyme (Stearoyl-CoA Desaturase family). This enzyme introduces a cis double bond between carbons 9 and 10, converting palmitoyl-CoA to palmitoleoyl-CoA (16:1Δ⁹). funaab.edu.ng This reaction requires molecular oxygen and NADH. funaab.edu.nglibretexts.org

Elongation of Palmitoleate: The resulting palmitoleoyl-CoA is then elongated by a fatty acid elongase enzyme system. researchgate.netfunaab.edu.ng This system adds a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of the fatty acid. This single elongation step converts palmitoleate (16:1Δ⁹) into this compound (18:1Δ¹¹). funaab.edu.ng

Research in various plants, including those of the Brassica species, has confirmed the presence of cis-vaccenic acid, which is synthesized from palmitic acid via the production of palmitoleic acid by a Δ9 desaturase, followed by elongation. researchgate.net

The enzymes responsible for the synthesis of this compound in eukaryotes are spatially separated within the cell, reflecting the compartmentalization of fatty acid metabolism. The initial synthesis of the palmitate precursor occurs in the cytosol, catalyzed by the large multifunctional Fatty Acid Synthase complex. libretexts.org

However, the subsequent modification steps—desaturation and elongation—that lead to this compound are primarily localized to the cytosolic face of the endoplasmic reticulum (ER) membrane. funaab.edu.nglibretexts.org The Δ9-desaturase and the fatty acid elongase enzymes are both integral membrane proteins of the ER. funaab.edu.nglibretexts.org This localization ensures that newly synthesized fatty acids can be efficiently modified and incorporated into complex lipids, such as phospholipids and triglycerides, which are also assembled in the ER.

Divergent Biosynthetic Routes and Organism-Specific Variations in this compound Production

The biosynthesis of this compound, an octadecenoic monounsaturated fatty acid, is not a universally conserved process. The metabolic pathways leading to its formation exhibit significant divergence and organism-specific variations, particularly when comparing bacteria with eukaryotes like plants and animals. These differences primarily revolve around the timing and mechanism of double bond introduction into the fatty acid chain and the specific enzymes involved.

In bacteria, this compound is typically synthesized via an oxygen-independent pathway, often referred to as the anaerobic pathway, although it functions in both aerobic and anaerobic conditions. nih.gov This contrasts sharply with the oxygen-dependent desaturation pathways prevalent in eukaryotes. nih.govfunaab.edu.ng

Bacterial Biosynthesis: The Oxygen-Independent Pathway

The most well-characterized route for this compound synthesis is the Type II fatty acid synthesis (FAS) system in bacteria like Escherichia coli. asm.org This pathway branches at the 10-carbon stage to produce either saturated or unsaturated fatty acids. asm.org The synthesis of unsaturated fatty acids, including the precursor to this compound, is initiated by the enzyme β-hydroxyacyl-ACP dehydratase/isomerase (FabA). nih.gov FabA creates a cis double bond in a 10-carbon intermediate, forming cis-3-decenoyl-ACP. nih.govnih.gov This intermediate is then elongated by β-ketoacyl-ACP synthase I (FabB), which is essential for all unsaturated fatty acid synthesis in this pathway. nih.govresearchgate.net

The final and critical step in this compound synthesis is the elongation of palmitoleoyl-ACP (16:1Δ9) to cis-vaccenoyl-ACP (18:1Δ11). nih.govnih.gov This reaction is catalyzed by β-ketoacyl-ACP synthase II (FabF). qmul.ac.uk While FabB can perform this reaction, it is much less efficient than FabF. nih.gov The activity of the FabF enzyme is notably temperature-sensitive in organisms like E. coli and Enterococcus faecalis. researchgate.net At lower temperatures, FabF activity increases, leading to a higher proportion of this compound in the cell membrane to maintain fluidity. nih.govresearchgate.netresearchgate.net

However, significant variations exist even among bacteria.

Streptococcus pneumoniae utilizes a specific isomerase, FabM, to introduce the cis double bond, rather than the bifunctional FabA enzyme found in E. coli. nih.gov

Pseudomonas aeruginosa is unique in that it possesses three distinct pathways to synthesize unsaturated fatty acids: the classic oxygen-independent FabAB pathway and two oxygen-dependent desaturases, DesA and DesB. nih.gov

In some bacteria, such as Lactococcus lactis and Clostridium acetobutylicum , a single FabF enzyme can functionally replace both FabB and FabF from E. coli. nih.gov

Studies on the human gut microbiome have revealed a significant correlation between the presence of species like Bacteroides plebeius and Bacteroides ovatus and the this compound biosynthesis pathway, suggesting a role in host lipid metabolism. mdpi.com

Neisseria gonorrhoeae reduces its proportion of this compound by over 50% under anaerobic conditions, indicating a distinct synthesis mechanism that differs from the classic facultative anaerobic pathway. nih.gov

| Organism | Key Enzymes | Notable Characteristics | Reference |

|---|---|---|---|

| Escherichia coli | FabA, FabB, FabF | Model system for the anaerobic pathway. FabF activity is temperature-regulated for membrane fluidity. | nih.govnih.govresearchgate.net |

| Streptococcus pneumoniae | FabM, FabF | Uses FabM isomerase instead of the bifunctional FabA to introduce the double bond. | nih.gov |

| Enterococcus faecalis | FabF | Shows temperature regulation of membrane composition via FabF, similar to E. coli. | nih.govresearchgate.net |

| Pseudomonas aeruginosa | FabA, FabB, DesA, DesB | Possesses both the oxygen-independent pathway and two oxygen-dependent desaturase enzymes. | nih.gov |

| Clostridium acetobutylicum | FabF | Its FabF enzyme can functionally replace both FabB and FabF in E. coli and restores thermal regulation. | nih.gov |

| Bacteroides species (e.g., B. plebeius) | Not fully detailed, but pathway is present | Presence in the gut microbiome is positively correlated with the cis-vaccenate biosynthesis pathway. | mdpi.com |

Eukaryotic Biosynthesis: The Oxygen-Dependent Pathway

In mammals and plants, the synthesis of unsaturated fatty acids, including this compound, follows a fundamentally different, oxygen-dependent route. funaab.edu.ng In this pathway, a saturated fatty acid is first synthesized completely. A double bond is then introduced into the acyl chain by an oxygen-requiring desaturase enzyme. nih.gov

In mammals, this compound (18:1 cis-Δ11) can be produced through the elongation of palmitoleate (16:1 cis-Δ9). funaab.edu.ng Palmitoleate itself is synthesized from palmitate (16:0) by the action of a Δ9-desaturase enzyme, which requires molecular oxygen. funaab.edu.ng This pathway highlights a key difference: the double bond is introduced after the C16 saturated chain is already formed, unlike the bacterial pathway where it is introduced at the C10 stage.

| Characteristic | Oxygen-Independent Pathway | Oxygen-Dependent Pathway | Reference |

|---|---|---|---|

| Oxygen Requirement | No | Yes | nih.gov |

| Typical Organisms | Most bacteria, including facultative and strict anaerobes. | Eukaryotes (animals, plants), some aerobic bacteria. | nih.govfunaab.edu.ngufrgs.br |

| Mechanism | Isomerization of a trans double bond intermediate during fatty acid elongation. | Desaturation of a fully formed saturated fatty acid chain. | funaab.edu.ngresearchgate.net |

| Key Intermediate (for cis-Vaccenate) | cis-3-decenoyl-ACP (C10 intermediate) | Palmitoleate (16:1) | funaab.edu.ngnih.gov |

| Key Enzymes | FabA/FabM, FabB, FabF | Fatty Acid Synthase, Δ9-Desaturase, Elongases | funaab.edu.ngnih.govqmul.ac.uk |

Pathways of this compound Catabolism

The breakdown of this compound serves as a vital source of energy and metabolic intermediates. This process primarily occurs through beta-oxidation, a pathway adapted to handle its specific unsaturated structure.

The primary catabolic pathway for this compound, like other fatty acids, is mitochondrial beta-oxidation. aocs.org This process involves a cycle of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each round. aocs.org The complete degradation of the 18-carbon this compound requires eight cycles of beta-oxidation.

However, the presence of a cis-double bond at the 11th carbon (Δ11) necessitates the action of an auxiliary enzyme. Standard beta-oxidation can proceed for the first three cycles. After these cycles, the resulting 12-carbon acyl-CoA intermediate has a cis-double bond at the Δ5 position. One more cycle of beta-oxidation produces a cis-Δ3-enoyl-CoA. The enzyme enoyl-CoA hydratase, which catalyzes the second step of the beta-oxidation cycle, cannot act on this cis isomer. libretexts.org Therefore, an isomerase, specifically enoyl-CoA isomerase, is required to convert the cis-Δ3 double bond to a trans-Δ2 double bond. aocs.org This trans intermediate is a standard substrate for the beta-oxidation pathway, allowing the degradation process to continue to completion. libretexts.org

Studies on the metabolism of trans fatty acids (TFAs) in HepG2 cells have identified degradation intermediates of vaccenate, such as 16:1 trans-Δ9, indicating its entry into oxidative pathways. nih.gov In some bacteria, it has been observed that a portion of exogenously supplied fatty acids, including precursors to this compound, are oxidatively decomposed, as evidenced by the release of radiolabeled CO2. nih.gov

The degradation of this compound yields a substantial amount of metabolic energy in the form of ATP. The carbon atoms of this compound are converted into acetyl-CoA units, which subsequently enter the citric acid cycle for complete oxidation to CO2, generating further NADH, FADH2, and GTP. libretexts.org

The theoretical ATP yield from the complete oxidation of one molecule of this compound can be calculated as follows:

Activation: The initial activation of this compound to cis-vaccenoyl-CoA consumes two ATP equivalents.

Beta-Oxidation: As an 18-carbon fatty acid, this compound undergoes 8 rounds of beta-oxidation. This process would typically yield 8 FADH2 and 8 NADH. However, the presence of the double bond means the first step of one cycle (catalyzed by acyl-CoA dehydrogenase, which produces FADH2) is bypassed. aocs.org Therefore, the yield is 7 FADH2 and 8 NADH, along with 9 molecules of acetyl-CoA.

Citric Acid Cycle: Each of the 9 acetyl-CoA molecules enters the citric acid cycle, producing 9 GTP (or ATP), 27 NADH, and 9 FADH2.

Oxidative Phosphorylation: The total NADH (8 + 27 = 35) and FADH2 (7 + 9 = 16) are oxidized by the electron transport chain. Assuming approximately 2.5 ATP per NADH and 1.5 ATP per FADH2, the total ATP generated is (35 x 2.5) + (16 x 1.5) + 9 (from GTP) - 2 (for activation).

This results in a net yield of approximately 118.5 ATP per molecule of this compound, making it a highly efficient energy storage molecule. The complete oxidation of 1 gram of triacylglycerols, which contain fatty acids like this compound, yields about 38 kJ of energy, significantly more than proteins or carbohydrates. funaab.edu.ng

Incorporation and Derivatization of this compound into Complex Lipids

Beyond its role as an energy source, this compound is a critical structural component, primarily through its esterification into various classes of lipids that form cellular membranes and energy reserves.

In many bacteria, such as Escherichia coli, this compound is a major unsaturated fatty acid incorporated into membrane phospholipids. nih.govnih.govnih.gov The synthesis of phospholipids begins with the acylation of glycerol-3-phosphate by acyltransferases like PlsB and PlsC, which transfer fatty acyl groups to the sn-1 and sn-2 positions to form phosphatidic acid, a key precursor. nih.govbiorxiv.orgnih.gov

This compound can be incorporated into both the sn-1 and sn-2 positions of phospholipids. nih.gov The presence of this unsaturated fatty acid, with its characteristic cis "kink," is crucial for maintaining the fluidity and proper function of cellular membranes, especially in response to environmental changes like temperature shifts. funaab.edu.ngnih.gov For instance, at lower temperatures, E. coli increases the proportion of this compound in its membrane phospholipids to counteract the membrane-rigidifying effects of cold. nih.govnih.gov

The incorporation of this compound can be highly specific. In bovine heart cytochrome c oxidase, an essential enzyme of the mitochondrial respiratory chain, this compound is found specifically in phosphatidylglycerol molecules associated with the enzyme complex. nist.govnih.gov This suggests a conserved and critical structural or functional role for this specific fatty acid in the enzyme's mechanism, particularly in oxygen transfer. nih.gov

| Enzyme | Function | Biological System Example |

|---|---|---|

| β-Ketoacyl-ACP synthase II (FabF) | Elongates palmitoleoyl-ACP (16:1Δ9) to produce cis-vaccenoyl-ACP (18:1Δ11), the precursor for this compound. nih.govnih.govnih.gov | Escherichia coli |

| Enoyl-CoA Isomerase | Isomerizes the cis-Δ3 double bond to a trans-Δ2 double bond during beta-oxidation of this compound. aocs.orglibretexts.org | Mitochondria (general) |

| Glycerol-3-phosphate acyltransferase (PlsB) | Catalyzes the initial step of phospholipid synthesis, transferring a fatty acyl group (can be cis-vaccenoyl-CoA) to the sn-1 position of glycerol-3-phosphate. nih.govbiorxiv.orgnih.gov | Escherichia coli |

| 1-acylglycerol-3-phosphate acyltransferase (PlsC) | Transfers a fatty acyl group (can be cis-vaccenoyl-CoA) to the sn-2 position of lysophosphatidic acid to form phosphatidic acid. nih.govbiorxiv.orgnih.gov | Escherichia coli |

This compound is also integrated into triacylglycerols (TGs), which serve as the primary form of energy storage in many organisms. funaab.edu.ng TGs consist of a glycerol (B35011) backbone esterified with three fatty acids. The specific distribution of fatty acids, including this compound, on the sn-1, sn-2, and sn-3 positions of the glycerol moiety can be determined using techniques like 13C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net These studies have confirmed the presence of this compound in TGs from various sources, such as vegetable oils. researchgate.net

In addition to phospholipids and TGs, this compound is found in other lipid classes. For example, analysis of bovine heart cytochrome c oxidase identified three different triglyceride molecules and four phosphatidylglycerols containing this compound as integral components of the enzyme complex. nih.gov This highlights that this compound is not just a general membrane component but can be specifically selected for integration into complex lipo-protein structures where it plays a defined role. nist.govnih.gov

| Lipid Class | Positional Distribution | Biological Context/Finding |

|---|---|---|

| Phospholipids | Found in both sn-1 and sn-2 positions. nih.gov | Crucial for regulating membrane fluidity in bacteria like E. coli. nih.govnih.gov |

| Triacylglycerols (TGs) | Can be distributed between the sn-2 and sn-1,3 positions of the glycerol backbone. researchgate.netresearchgate.net | Detected and quantified in vegetable oils using 13C NMR. researchgate.net |

| Phosphatidylglycerol | Specifically incorporated into phosphatidylglycerol associated with cytochrome c oxidase. nih.gov | Conserved role in the function of cytochrome c oxidase in both bovine and bacterial systems. nih.gov |

Intermediary Metabolism and this compound Cycling within Cellular Networks

The metabolism of this compound is dynamically integrated with the broader cellular metabolic network, involving a continuous cycle of synthesis, incorporation, and degradation that is responsive to the cell's physiological state.

In bacteria like E. coli, this compound synthesis is directly linked to the fatty acid synthesis (FAS) pathway. It is produced by the elongation of palmitoleate (16:1Δ9), a reaction catalyzed by the enzyme β-ketoacyl-ACP synthase II (FabF). nih.govnih.gov The activity of FabF is notably temperature-sensitive; it is more active at lower temperatures, leading to an increased production of this compound to maintain membrane fluidity, a process known as homeoviscous adaptation. nih.govnih.govnih.gov This demonstrates a direct regulatory link between an environmental cue (temperature) and the metabolic flux towards this compound synthesis.

Once synthesized, or if supplied exogenously, this compound is activated to its acyl-CoA or acyl-ACP form and can be channeled into the synthesis of complex lipids like phospholipids and TGs. biorxiv.orgnih.gov This incorporation into the cell's lipid pools is essential for membrane biogenesis and energy storage. For instance, exogenously added this compound can rescue the growth of E. coli mutants that are unable to synthesize their own unsaturated fatty acids, confirming its seamless integration into cellular lipid metabolism. biorxiv.org

Conversely, when energy is required, this compound stored in lipids can be mobilized and degraded via beta-oxidation. This process breaks down the fatty acid into acetyl-CoA units, which are fed directly into the citric acid cycle, linking lipid catabolism to central carbon and energy metabolism. libretexts.orgfunaab.edu.ng This cycling—from synthesis using building blocks like acetyl-CoA and malonyl-CoA, to incorporation into functional lipids, and finally to degradation back to acetyl-CoA—illustrates the central role of this compound as a key intermediate in cellular lipid homeostasis. nih.govfunaab.edu.ng

Biological Roles and Molecular Functions of Cis Vaccenate

Role of cis-Vaccenate in Microbial Membrane Homeostasis and Fluidity

The ability of bacteria to regulate the composition of their cell membranes is crucial for their survival in diverse and often harsh environments. researchgate.net this compound is a key component in this process, known as homeoviscous adaptation, which allows cells to maintain optimal membrane fluidity and function. diva-portal.org

The integrity, permeability, and viscosity of bacterial membranes are critically influenced by the composition of their phospholipid acyl chains. researchgate.netdiva-portal.org In bacteria like Escherichia coli, the membrane is composed of a mix of saturated and unsaturated fatty acids. diva-portal.org this compound, as a C18:1 unsaturated fatty acid, contributes significantly to membrane fluidity. biorxiv.orgbiorxiv.org The presence of its cis double bond creates a kink in the fatty acid chain, which prevents tight packing of phospholipids (B1166683). This looser packing increases membrane fluidity, which is essential for the proper function of embedded membrane proteins involved in transport and signaling. nih.gov

Membranes with a higher content of unsaturated fatty acids, such as this compound, exhibit lower transition temperatures and greater permeability compared to those rich in saturated fatty acids. diva-portal.org The ratio of unsaturated to saturated fatty acids is a key determinant of the membrane's physical state. biorxiv.orgu-szeged.hu In E. coli, phospholipids typically have a saturated fatty acid at the sn-1 position and an unsaturated one at the sn-2 position of the glycerol (B35011) backbone. diva-portal.orgbiorxiv.org However, this compound can be incorporated at the sn-1 position, leading to phospholipids with two unsaturated acyl chains, which further enhances membrane fluidity. biorxiv.orgnih.gov This modulation of viscosity influences many vital membrane-associated functions, including passive permeability to hydrophobic molecules and active solute transport. researchgate.net

| Fatty Acid Type | Primary Component Example | Impact on Phospholipid Packing | Resulting Membrane Property | Reference |

|---|---|---|---|---|

| Saturated | Palmitic acid (16:0) | Tight | Decreased fluidity (more rigid), lower permeability | diva-portal.orgu-szeged.hu |

| Unsaturated (cis) | This compound (18:1Δ11) | Loose (kinked chain) | Increased fluidity, higher permeability | biorxiv.orgnih.gov |

| Cyclopropane (B1198618) | Lactobacillic acid | Similar to unsaturated | Less permeable than unsaturated, increased stability | nih.gov |

Bacteria have developed sophisticated mechanisms to adapt to environmental stressors, and the regulation of membrane lipid composition is a primary strategy. nih.govresearchgate.netecoevorxiv.org this compound plays a central role in the response to temperature changes, particularly cold stress. nih.govresearchgate.net

When bacteria like E. coli are exposed to low temperatures, their membrane fluidity decreases, which can impair cellular functions. u-szeged.huresearchgate.net To counteract this, they increase the proportion of unsaturated fatty acids in their membranes. u-szeged.hunih.gov This is achieved through the action of the enzyme β-ketoacyl-ACP synthase II (FabF), which is responsible for elongating palmitoleate (B1233929) (C16:1) to this compound (C18:1). nih.govnih.govasm.org The FabF enzyme is naturally temperature-sensitive, exhibiting higher activity at lower temperatures. nih.govnih.gov This intrinsic property allows for a rapid increase in this compound synthesis in response to a drop in temperature, without the need for new enzyme synthesis. nih.govresearchgate.net The resulting higher concentration of this compound increases membrane fluidity, restoring it to an optimal state for function at the lower temperature. biorxiv.orgnih.gov For instance, in Enterococcus faecalis, cultures grown at 18°C contain nearly 50% more this compound than those grown at 42°C. nih.gov

Besides temperature, the synthesis of specific fatty acids like this compound is also implicated in the response to other stresses. For example, the conversion of the double bond in this compound to a cyclopropane ring is a modification that helps protect cells from acid stress. nih.govasm.org

| Environmental Stress | Bacterial Response | Enzyme Involved | Effect on Membrane | Reference |

|---|---|---|---|---|

| Low Temperature | Increased synthesis of this compound from palmitoleate | β-ketoacyl-ACP synthase II (FabF) | Increases fluidity to counteract cold-induced rigidification | nih.govnih.govresearchgate.net |

| Acid Stress | Conversion of this compound in phospholipids to cyclopropane fatty acids | Cyclopropane fatty acid synthase (CFA) | Decreases membrane permeability and increases stability | nih.govasm.org |

This compound as a Precursor for Biologically Active Metabolites

This compound is not only a structural component of membranes but also serves as a substrate for the synthesis of other important lipid molecules.

In many bacteria, particularly as they enter the stationary phase of growth, the cis double bonds of unsaturated fatty acids within membrane phospholipids are converted into cyclopropane rings. diva-portal.orgnih.gov this compound is a primary precursor for the formation of lactobacillic acid (11,12-methyleneoctadecanoic acid), a common cyclopropane fatty acid (CFA). researchgate.netfrontiersin.org This conversion is catalyzed by the enzyme cyclopropane fatty acid synthase, which uses S-adenosylmethionine as the methylene (B1212753) donor. nih.govresearchgate.net The resulting cyclopropane-modified phospholipids have physical properties similar to their unsaturated precursors but create a less permeable membrane, which is thought to enhance protection against environmental stresses like acidity. nih.govasm.org

This compound is a precursor to certain isomers of conjugated linoleic acid (CLA), a family of fatty acids with various reported health benefits. nih.gov While many CLA isomers are formed in the rumen of ruminant animals through bacterial biohydrogenation of dietary linoleic acid, cis-9, trans-11 CLA (rumenic acid) can also be synthesized in mammalian tissues from vaccenic acid (the trans isomer of vaccenate). nih.govwikipedia.org Furthermore, studies with human fecal suspensions and pure cultures of intestinal bacteria have shown that bacteria like Bifidobacterium breve can produce rumenic acid. propionix.ru Other species, such as Roseburia hominis, convert linoleic acid to vaccenic acid, likely via a rumenic acid intermediate. propionix.ru This indicates that this compound and its isomers are key players in the complex metabolic pathways that produce various CLA isomers within the gut microbiome. propionix.rucabidigitallibrary.org Research has also demonstrated the cellular bioconversion of trans-vaccenic acid to cis-9, trans-11 CLA in human colon cancer cell lines. dcu.ie

This compound in Inter-organismal Signaling and Ecological Interactions

The composition of the gut microbiome varies significantly between species, and this variation can influence host physiology through the regulation of gene expression in intestinal cells. biorxiv.org Microbial metabolites, including fatty acids, are key mediators of this interaction. While direct evidence for this compound as a specific signaling molecule is an emerging area of research, metabolic pathways involving it, such as "this compound biosynthesis," have been identified as relevant in studies comparing the impact of different hominid microbiomes on host colon cells. biorxiv.org This suggests that the production and modification of fatty acids like this compound by gut microbes can be a factor in the complex signaling and ecological interactions between the microbiome and its host.

Role in Host-Microbe Communication and Symbiotic Relationships

This compound, a monounsaturated fatty acid found in the host and its microbiome, plays a role in the intricate communication and symbiotic relationship between them. The gut microbiota can influence host physiology through the production of various metabolites, which are involved in signaling networks. ens-lyon.fr Recent studies suggest that the biosynthesis of this compound by gut microbes is linked to the host's immune response. For instance, analyses of the human gut microbiome have revealed a positive correlation between the genetic pathways for this compound biosynthesis and the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFNγ) when stimulated. nih.gov This suggests that microbial production of this compound or its precursors could be a signal that modulates host immune readiness.

Impact on Microbial Community Dynamics (e.g., Biofilm Formation)

This compound is a key component in regulating the physical properties of bacterial membranes, which in turn significantly impacts microbial community behaviors such as biofilm formation. Biofilms are structured communities of microorganisms encased in a self-produced matrix, and their formation is a critical step in the lifecycle of many bacteria. nih.gov The fluidity of the bacterial cell membrane, which is heavily influenced by its fatty acid composition, is a crucial factor in this process. biorxiv.org

In Escherichia coli, this compound is one of the major unsaturated fatty acids (UFAs). biorxiv.org Its synthesis from palmitoleate is catalyzed by the enzyme FabF. biorxiv.org Research indicates that the ratio of unsaturated to saturated fatty acids (SFA) is pivotal for membrane fluidity, and this ratio is finely tuned during the transition from a planktonic (free-swimming) to a biofilm lifestyle. biorxiv.orgbiorxiv.org Studies have demonstrated that an optimal level of membrane fluidity is necessary for robust biofilm formation. While UFAs like this compound increase membrane fluidity, which is important for bacterial fitness, excessive fluidity can compromise the structural integrity of the biofilm. biorxiv.orgbiorxiv.org This suggests that bacteria must maintain a precise balance of this compound and other fatty acids to successfully establish and maintain a biofilm community. biorxiv.org

| Organism | Biofilm Impact | Related Finding | Reference |

| Escherichia coli | Modulates biofilm formation | Optimal membrane fluidity, influenced by the this compound to saturated fatty acid ratio, is critical for developing stable biofilm structures. | biorxiv.org, biorxiv.org |

| Pseudomonas aeruginosa | Potential for influence (by analogy) | While not directly about this compound, studies on other fatty acids like cis-2-decenoic acid show they can induce biofilm dispersion, highlighting the role of fatty acids in community dynamics. | nih.gov |

Molecular Mechanisms of Action of this compound

Modulation of Membrane-Associated Protein Activity and Transport Systems

This compound exerts significant influence on cellular functions by modulating the activity of proteins and transport systems embedded within the cell membrane. It achieves this primarily by altering the physical state, or fluidity, of the membrane's lipid bilayer. frontiersin.org Lipids are not just structural components; they directly interact with and regulate the function of membrane proteins. nih.gov

A clear example is the effect of this compound on glucose transport. Studies on rat adipocyte plasma membranes have shown that the introduction of this compound stimulates D-glucose transport activity. pnas.org This effect is linked to an increase in membrane fluidity, suggesting that the glucose transporter protein's function is sensitive to the physical properties of its lipid environment. frontiersin.orgpnas.org In contrast, saturated fatty acids, which decrease fluidity, can inhibit glucose transport. pnas.org

Furthermore, this compound plays a specific role in the function of complex enzyme systems. For instance, in the enzyme cytochrome c oxidase, structural studies have revealed that only this compound derivatives of phosphatidylglycerol (PG) can fit correctly into hydrophobic grooves near the oxygen transfer pathway, indicating a unique and essential role for this specific fatty acid in cellular respiration. nih.gov The synthesis of this compound is also a key mechanism for bacteria to adapt to environmental changes like low temperature or high pressure, which tend to decrease membrane fluidity. nih.gov By increasing the proportion of this compound, bacteria can maintain the necessary membrane fluidity to ensure the proper functioning of essential membrane proteins, such as ATPase. nih.govpnas.org

Influence on Cellular Signaling Cascades (e.g., GPR43 pathway)

The role of this compound in specific mammalian signaling cascades, such as the G protein-coupled receptor 43 (GPR43) pathway, is complex and appears to be indirect. GPR43 is a receptor for short-chain fatty acids (SCFAs) like acetate (B1210297) and propionate, which are well-known products of fiber fermentation by gut microbiota. frontiersin.orgvitas.no Activation of GPR43 by these SCFAs triggers downstream signaling that modulates immune responses, including neutrophil chemotaxis and cytokine production. frontiersin.org

Direct testing of cis-vaccenic acid on human peripheral blood mononuclear cells (PBMCs) showed that it did not influence the production of pro-inflammatory cytokines like TNF-α or IFN-γ. nih.gov This is in contrast to the related fatty acid palmitoleic acid, which demonstrated an anti-inflammatory effect by decreasing TNF-α production. nih.gov This finding suggests that this compound is not a direct ligand for the signaling pathways that control these specific cytokines in this context.

| Molecule | Target Pathway | Observed Effect | Reference |

| cis-Vaccenic Acid | Cytokine Production (PBMCs) | Did not influence TNF-α or IFN-γ production. | nih.gov |

| Palmitoleic Acid | Cytokine Production (PBMCs) | Decreased TNF-α production. | nih.gov |

| Short-Chain Fatty Acids (e.g., Acetate) | GPR43 | Potent activators, leading to modulation of inflammatory responses. | frontiersin.org |

| trans-Vaccenic Acid | GPR43 | Deactivates the receptor, enhancing T-cell mediated anti-tumor immunity. | wikipedia.org |

Regulation of Gene Expression and Transcriptional Networks by this compound

This compound is deeply involved in the regulation of gene expression, particularly within the transcriptional networks that govern fatty acid metabolism in bacteria like E. coli. This regulation often occurs through a feedback mechanism where the products of a metabolic pathway influence the activity of transcription factors that control the genes in that same pathway. nih.gov

A key player in this process is the transcriptional repressor FabR. nih.gov FabR controls the expression of fabA and fabB, two essential genes for unsaturated fatty acid biosynthesis. nih.gov The fabB gene is particularly important for the elongation of palmitoleate to this compound. nih.gov Studies have shown that when the fabR gene is deleted, the expression of fabB increases significantly, leading to elevated levels of this compound in the cell membrane. nih.gov This demonstrates that FabR functions as a repressor of fabB transcription. nih.govnih.gov

The regulatory action of FabR is itself modulated by fatty acids. FabR requires the presence of an unsaturated acyl-acyl carrier protein (UFA-ACP), a precursor in the synthesis of fatty acids like this compound, to bind to DNA and repress gene expression. nih.gov Conversely, saturated fatty acid thioesters can antagonize this binding. nih.gov This creates a sophisticated feedback loop where the cell can sense the balance of saturated and unsaturated fatty acids and adjust the transcription of key enzymes to maintain membrane homeostasis. Therefore, this compound and its precursors are not just products but are integral components of the regulatory network that controls their own synthesis. nih.gov

Regulation of Cis Vaccenate Biosynthesis and Metabolism

Genetic Regulation of cis-Vaccenate Pathway Genes (e.g., fabA, fabB, fabF, fabR)

The biosynthesis of this compound is primarily governed by the expression of a specific set of genes, with fabA and fabB playing essential roles in the initiation of unsaturated fatty acid synthesis, and fabF being crucial for the elongation of palmitoleate (B1233929) to this compound. The expression of these genes is, in turn, controlled by a sophisticated interplay of transcriptional activators and repressors.

Transcriptional Control Mechanisms and Regulatory Proteins

In bacteria like Escherichia coli, the transcription of genes involved in unsaturated fatty acid synthesis is a highly regulated process. ontosight.ai Key players in this regulation include the transcriptional regulators FadR and FabR. nih.govportlandpress.comnih.gov

FadR acts as a dual-function regulator. In the absence of long-chain fatty acids, FadR represses the genes of the fatty acid degradation (fad) pathway. asm.org Conversely, it functions as a transcriptional activator for fabA and fabB, which are critical for unsaturated fatty acid synthesis. nih.govnih.govasm.org A fadR mutant exhibits a significant reduction in the proportion of unsaturated fatty acids in the cell membrane. nih.govasm.org More recent research has revealed that FadR's role is even more global, activating nearly all fatty acid synthesis genes in E. coli, thereby acting as a master regulator that balances fatty acid synthesis and degradation. nih.govasm.orgresearchgate.net

FabR functions as a transcriptional repressor, specifically targeting fabA and fabB. nih.govnih.gov Deletion of the fabR gene leads to a notable increase in the levels of unsaturated fatty acids, with a particularly significant rise in this compound. nih.govnih.gov This is attributed to a substantial increase in fabB transcription. nih.govnih.gov The binding site for FabR on the fabA and fabB promoters is located adjacent to the FadR binding site, suggesting a competitive interplay between the activator and the repressor in controlling the expression of these crucial genes. nih.gov The regulatory activity of FabR is thought to be modulated by the composition of the cellular fatty acid pool, with its repressive function being influenced by the binding of either saturated or unsaturated fatty acyl-ACPs. d-nb.info

The genes encoding the enzymes for fatty acid biosynthesis are often organized in clusters. For instance, in E. coli, the fab cluster includes plsX, fabH, fabD, fabG, acpP, and fabF. d-nb.info The transcription of the fabHDG operon is directly activated by FadR. asm.orgd-nb.info

**Table 1: Key Transcriptional Regulators of cis-Vaccenate Biosynthesis Genes in *E. coli***

| Regulator | Target Genes | Function | Effect on cis-Vaccenate Synthesis |

|---|---|---|---|

| FadR | fabA, fabB, fabH, accA, accB | Activator | Increases transcription of key synthesis genes. nih.govnih.govasm.orgasm.orgresearchgate.net |

| FabR | fabA, fabB | Repressor | Decreases transcription of key synthesis genes. nih.govnih.govd-nb.info |

Post-Transcriptional and Post-Translational Regulation of this compound Enzymes

Beyond transcriptional control, the activity of enzymes in the this compound pathway is also modulated at the post-transcriptional and post-translational levels, allowing for more rapid responses to cellular needs.

Post-transcriptional regulation can occur through mechanisms like the action of small regulatory RNAs (sRNAs). For example, in Vibrio cholerae, an sRNA named FarS, processed from the 3' UTR of the fabB mRNA, inhibits the production of proteins required for fatty acid degradation. pnas.org This creates a feed-forward loop that helps balance fatty acid synthesis and degradation. pnas.org In E. coli, the sRNA RydC has been shown to regulate the expression of cfa, the gene for cyclopropane (B1198618) fatty acid synthase, which modifies unsaturated fatty acids. asm.org While not directly regulating this compound synthesis, this highlights the role of sRNAs in modulating membrane fatty acid composition.

Post-translational regulation provides another layer of control. A critical step in fatty acid biosynthesis is the activation of the acyl carrier protein (ACP) from its apo-form to the holo-form. This is achieved through the post-translational attachment of a 4'-phosphopantetheine (B1211885) arm, a reaction catalyzed by a phosphopantetheinyl transferase (PPTase). nih.gov This modification is essential for the ACP to function as the carrier of the growing fatty acid chain. nih.gov

Furthermore, the activity of key enzymes can be directly regulated. In some organisms, acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis, is subject to allosteric regulation and phosphorylation. ontosight.aiwikipedia.org In mammals, phosphorylation of ACC by AMP-activated protein kinase (AMPK) inhibits its activity in response to low energy levels. openaccessjournals.comfrontiersin.org While the specific post-translational modifications of the core this compound synthesis enzymes like FabA, FabB, and FabF are less characterized, it is a plausible mechanism for fine-tuning their activity. For instance, in some systems, the degradation rate of enzymes involved in lipid metabolism can be altered in response to the levels of pathway intermediates or end products, representing a form of feedback regulation at the protein level. nih.gov

Environmental and Physiological Factors Influencing this compound Production

The synthesis of this compound is highly responsive to a variety of environmental and physiological cues. These external signals are integrated into the regulatory network to adjust the fatty acid composition of the cell membrane, thereby maintaining its optimal fluidity and function.

Temperature-Dependent Regulation of this compound Synthesis

One of the most well-documented environmental regulators of this compound synthesis is temperature. Many bacteria, including E. coli and Enterococcus faecalis, modulate their membrane lipid composition in response to changes in growth temperature. nih.govnih.govresearchgate.net

At lower temperatures, the proportion of unsaturated fatty acids, particularly this compound, increases. researchgate.netexpasy.org This "homeoviscous adaptation" helps to maintain membrane fluidity in the cold. The key enzyme responsible for this thermal regulation is β-ketoacyl-ACP synthase II (FabF). nih.govresearchgate.netnih.govresearchgate.net FabF is a naturally temperature-sensitive enzyme that exhibits higher activity at lower temperatures. nih.govresearchgate.netnih.gov This increased activity leads to a greater elongation of palmitoleate to this compound, resulting in a higher content of this 18-carbon unsaturated fatty acid in the membrane phospholipids (B1166683) at cooler temperatures. nih.govresearchgate.net

Strains lacking a functional fabF gene are deficient in this temperature-dependent regulation of membrane composition. researchgate.netnih.govresearchgate.net While overexpression of fabB can restore this compound synthesis in a fabF mutant, it does not reinstate the temperature-dependent control. researchgate.netnih.gov This demonstrates that FabF is the sole enzyme responsible for the thermal regulation of this compound levels. researchgate.net This intrinsic property of the FabF enzyme allows the cell to rapidly respond to temperature shifts without the need for new protein synthesis. nih.govresearchgate.net

**Table 2: Effect of Growth Temperature on Fatty Acid Composition in *Enterococcus faecalis***

| Fatty Acid | Composition at 42°C (%) | Composition at 18°C (%) |

|---|---|---|

| cis-Vaccenate | Lower | Higher (almost 50% more than at 42°C) |

| Palmitoleate | Higher | Lower |

Data derived from studies on Enterococcus faecalis, which shows a similar temperature regulation mechanism to E. coli. nih.govresearchgate.net

Nutrient Availability and Carbon Source Utilization Effects

The availability and type of nutrients, particularly the carbon source, can significantly influence the fatty acid profile of a cell, including the production of this compound.

In some microalgae, the incorporation of different carbon sources, such as bicarbonate versus acetate (B1210297), leads to different distributions of labeled carbon into various fatty acids. tandfonline.com This suggests that the metabolic pathways utilized for carbon assimilation can direct the flow of precursors into different branches of fatty acid synthesis. tandfonline.com The activity of acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid synthesis, can be influenced by light intensity when using certain carbon sources, further linking environmental conditions to metabolic control. tandfonline.com

In E. coli, overproduction of fatty acids leads to significant shifts in central carbon metabolism, including increased flux through the pentose (B10789219) phosphate (B84403) pathway to generate the necessary NADPH for fatty acid synthesis. nih.gov This highlights the tight coupling between central metabolism and the demands of fatty acid production.

Feedback Mechanisms and Metabolic Flux Control in this compound Pathways

The biosynthesis of fatty acids is an energetically expensive process, and therefore, it is subject to tight feedback regulation to prevent overproduction. portlandpress.com This control is exerted at multiple levels, including the direct inhibition of enzyme activity and the regulation of gene expression by metabolic intermediates.

In E. coli, a primary mechanism of feedback inhibition is the regulation of key enzymes by long-chain acyl-ACPs. portlandpress.com These downstream products of the pathway can inhibit the activity of acetyl-CoA carboxylase (ACC), FabH, and FabI. portlandpress.com This ensures that when the supply of fatty acids exceeds the demand for membrane synthesis or other cellular processes, the pathway is throttled at its initial steps.

Ecological and Environmental Contexts of Cis Vaccenate Research

Role of cis-Vaccenate in Microbial Ecosystems and Fermentation Processes

The biosynthesis of this compound is a significant metabolic pathway in various microbial ecosystems, particularly in the context of fermentation. frontiersin.orgresearchgate.netmdpi.com Its presence and the activity of its biosynthetic pathway are often linked to the function and composition of bacterial communities, especially in environments like silage. frontiersin.orgresearchgate.netmdpi.com

Contribution to Silage Fermentation Quality and Bacterial Community Function

Silage, a method for preserving forage for livestock, relies on fermentation by lactic acid bacteria (LAB) to reduce pH and inhibit the growth of spoilage microorganisms. agritechni.co.uk The quality of silage fermentation is intricately linked to the metabolic activities of the resident bacterial community. agritechni.co.uknih.govanimbiosci.org

In some silage systems, the this compound biosynthesis pathway has been found to be positively correlated with specific lactic acid bacteria, such as Levilactobacillus. researchgate.netmdpi.com This correlation suggests that this compound, along with other metabolites like gondoate (B1240343), plays a role in the metabolism of unsaturated fatty acids within these key fermenting bacteria. researchgate.netmdpi.comresearchgate.net The activity of this pathway can be influenced by silage additives, which in turn affects the final quality of the silage by altering the bacterial community and their metabolic outputs. frontiersin.orgnih.gov

| Silage Type | Associated Bacteria | Key Metabolic Pathways | Reference |

| Hybrid Pennisetum | Aquabacterium, Bacillus | This compound biosynthesis, Aerobic respiration I, Gondoate biosynthesis (anaerobic) | frontiersin.org |

| Mixed Vegetables | Levilactobacillus | This compound biosynthesis, Anaerobic gondoate biosynthesis | mdpi.com |

| Moringa oleifera leaves | Levilactobacillus | This compound biosynthesis, Anaerobic gondoate biosynthesis | researchgate.net |

This compound as a Lipid Biomarker in Environmental Samples and Food Authenticity

This compound serves as a valuable lipid biomarker in various scientific investigations, from analyzing environmental samples to ensuring the authenticity of food products. researchgate.nets4science.atresearchgate.net Lipid biomarkers, in general, provide insights into the composition and metabolic status of microbial communities in different environments. nih.gov

In environmental studies, this compound is often used as a biomarker for bacteria. nih.gov Its presence and concentration in samples like marine sediments can indicate the contribution of bacterial biomass to the organic matter. researchgate.netnih.gov For instance, the photodegradation products of this compound in the marine environment have been studied to understand the fate of bacterial organic matter. nih.gov Research has pointed to heterotrophic bacteria associated with senescent phytoplankton as a likely source of these products. nih.gov

In the realm of food science, this compound is utilized to verify the authenticity of certain food products. s4science.atresearchgate.netfoodauthenticity.global A notable example is its use in detecting the adulteration of avocado oil. researchgate.net Avocado oil naturally contains a significantly higher concentration of this compound compared to common adulterants like high oleic sunflower and safflower oils. researchgate.net This difference in fatty acid profiles allows for the identification of fraudulent practices in the food industry. s4science.atresearchgate.net

| Application | Sample Type | Significance of this compound | Reference |

| Environmental Monitoring | Marine Sediments, Particulate Matter | Indicator of bacterial biomass and its degradation processes. | researchgate.netnih.gov |

| Food Authenticity | Avocado Oil | Marker to detect adulteration with oils having lower this compound content. | researchgate.net |

| Food Analysis | Edible Oils | Part of fatty acid profiling for quality and authenticity assessment. | s4science.at |

Evolutionary Perspectives on this compound Production and Conservation across Organisms

The synthesis of unsaturated fatty acids, including this compound, is a fundamental process for maintaining membrane fluidity and function in most bacteria. nih.govresearchgate.net The pathways for its production have evolved and are conserved across a wide range of organisms, though with some variations. nih.govresearchgate.netfunaab.edu.ng

In bacteria, this compound is typically synthesized via an oxygen-independent (anaerobic) pathway. nih.govresearchgate.net This pathway involves the introduction of a cis double bond at an intermediate chain length, which is then elongated to form C16-C18 monounsaturated fatty acids. nih.govresearchgate.net The discovery of this pathway in strictly anaerobic bacteria like Clostridia was a pivotal moment in understanding fatty acid metabolism. nih.gov

The enzymes involved in this pathway, such as FabA and FabB in E. coli, are crucial for the synthesis of unsaturated fatty acids. asm.orgbiorxiv.org The regulation of these enzymes is critical for adapting to environmental changes, such as temperature shifts, a process known as homeoviscous adaptation. biorxiv.org For example, the enzyme FabF is more active at lower temperatures, leading to increased production of this compound to maintain membrane fluidity. researchgate.net The conservation and evolution of these regulatory systems, including the cis-regulatory elements that control gene expression, have been studied in various organisms, from bacteria to fungi and even higher eukaryotes. janelia.orgnih.govplos.org

In higher organisms, including mammals, this compound can be synthesized by the elongation of palmitoleate (B1233929). funaab.edu.ng However, mammals lack the enzymes to introduce double bonds at certain positions in the fatty acid chain, making some fatty acids, like linoleate (B1235992) and linolenate, essential in their diet. funaab.edu.ng The study of cis-regulatory elements in diverse species, such as in grasses and fungi, reveals both deep conservation of regulatory codes and extensive turnover of individual binding sites over evolutionary time, highlighting the complex evolution of metabolic pathways like this compound synthesis. nih.govbiorxiv.org

| Organism Group | Key Synthesis Pathway | Evolutionary Significance | Reference |

| Bacteria (E. coli, Clostridia) | Oxygen-independent (anaerobic) pathway | Fundamental for membrane function and adaptation to anaerobic conditions and temperature changes. | nih.govresearchgate.netasm.org |

| Mammals | Elongation of palmitoleate | Demonstrates a conserved pathway, but with limitations in de novo synthesis of certain unsaturated fatty acids. | funaab.edu.ng |

| Higher Plants | Enzymatic positional isomerization | Indicates alternative pathways for this compound formation. | researchgate.net |

Advanced Analytical Methodologies for Cis Vaccenate Research

Chromatographic Separations for cis-Vaccenate Profiling and Quantification

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components. For this compound, both gas and liquid chromatography are employed, each with specific advantages for profiling and quantification.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

Gas chromatography is a primary technique for the analysis of fatty acids, including this compound. bme.hus4science.at To improve volatility for GC analysis, fatty acids are typically derivatized into fatty acid methyl esters (FAMEs). s4science.at This is a crucial sample preparation step that allows the compounds to be vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column. s4science.at

Highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases (e.g., CP-Sil 88, SP-2560, or Zebron ZB-88), are essential for separating cis/trans and positional isomers of fatty acids. bme.hus4science.atnih.govresearchgate.net These columns can resolve critical pairs like methyl this compound (C18:1 n-7) and methyl oleate (B1233923) (C18:1 n-9). s4science.at The separation is influenced by GC conditions, with time-temperature programs generally providing better resolution for a wide range of fatty acid isomers compared to isothermal programs. researchgate.net

For detection and quantification, GC is most commonly coupled with:

Flame Ionization Detection (FID): FID is a robust and widely used detector for quantifying FAMEs. It provides a response that is proportional to the mass of carbon, making it suitable for accurate quantification when combined with appropriate calibration standards. bme.hu GC-FID has been successfully used to quantify this compound in studies of its metabolism in cell cultures. nih.gov

Mass Spectrometry (MS): GC-MS provides both quantification and structural identification. The mass spectrometer separates ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that acts as a chemical fingerprint, allowing for definitive peak identification. thomassci.comsigmaaldrich.com GC-MS is frequently used to quantify this compound in various samples, including plant extracts and marine organisms. thomassci.com

| Technique | Sample Preparation | Typical Column | Detector | Primary Application |

|---|---|---|---|---|

| GC-FID | Transesterification to FAMEs | Highly polar (e.g., Zebron ZB-88, SP-2560) | Flame Ionization Detector | Accurate quantification of fatty acids. bme.hunih.gov |

| GC-MS | Transesterification to FAMEs | Highly polar (e.g., biscyanopropyl polysiloxane) | Mass Spectrometer | Identification and quantification. thomassci.comsigmaaldrich.com |

| GCxGC-TOFMS | Transesterification to FAMEs, often with pre-fractionation (e.g., Ag-SPE) | Two columns of different polarity | Time-of-Flight Mass Spectrometer | High-resolution separation of complex isomer mixtures. frontiersin.org |

High-Performance Liquid Chromatography (HPLC) Applications

While GC is more common, High-Performance Liquid Chromatography (HPLC) offers distinct advantages, particularly in the preparative separation of fatty acid isomers without the need for derivatization. hplc.eu Reversed-phase HPLC can be used to analyze fatty acids, sometimes after derivatization to chromophoric esters (like p-nitrophenacyl esters) to enhance UV detection. researchgate.netresearchgate.net

A significant application of HPLC in fatty acid analysis is silver-ion HPLC (Ag+-HPLC). In this technique, the stationary phase is impregnated with silver ions, which interact reversibly with the double bonds of unsaturated fatty acids. This interaction allows for the separation of fatty acids based on the number, position, and geometry (cis/trans) of their double bonds. Ag+-HPLC can be used as a pre-fractionation step before GC analysis to isolate specific isomer groups, leading to more accurate quantification. nih.gov For instance, it can effectively separate cis- and trans-18:1 isomer fractions from complex mixtures like milk fat before they are analyzed by GC. nih.gov

Spectroscopic Techniques for Structural Elucidation and Quantification of this compound

Spectroscopic methods are indispensable for the structural confirmation of this compound and for distinguishing it from other fatty acid isomers, which is a significant analytical challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation. Both ¹H and ¹³C NMR are used to analyze this compound. researchgate.netnih.gov In ¹³C NMR, the chemical shifts of the olefinic carbons (the two carbons involved in the double bond) and the carbonyl carbon are particularly useful for distinguishing between positional isomers like this compound (Δ11) and oleate (Δ9). researchgate.net Studies have successfully used ¹³C NMR to detect and quantify cis-vaccenic acid in olive oil, identifying its specific resonance signals among those of other fatty acids. researchgate.net Two-dimensional NMR techniques like ¹H-¹³C HSQC can provide further confirmation by correlating protons with their directly attached carbons. nih.govhmdb.ca

Mass Spectrometry (MS) Approaches for this compound Isomer Discrimination and Lipidomics

Mass spectrometry (MS) is a cornerstone of modern lipidomics, providing high sensitivity and detailed structural information. While standard MS can identify the fatty acid composition of a lipid, specialized techniques are required to pinpoint the exact location of double bonds and distinguish between isomers like this compound and oleate. acs.orgresearchgate.net

Conventional collision-induced dissociation (CID) in MS/MS experiments is often insufficient to differentiate these isomers because they can produce very similar fragmentation patterns. researchgate.net To overcome this, several advanced MS strategies have been developed:

Ozone-Induced Dissociation (OzID): This technique involves reacting mass-selected lipid ions with ozone gas inside the mass spectrometer. Ozone cleaves the carbon-carbon double bond, producing fragment ions that are diagnostic of the original double bond's position. acs.orgacs.org OzID has been successfully implemented in mass spectrometry imaging (MSI) to map the spatial distribution of lipid isomers, including those containing this compound, directly in tissue samples. acs.orgacs.org

Paternò–Büchi Reaction: This photochemical reaction can be coupled with MS/MS to locate double bonds.

Other Derivatization and Fragmentation Methods: Techniques involving reactions with water radical cations have also been shown to generate diagnostic ions that can distinguish C=C bond position and cis/trans isomers in tandem mass spectrometry. nih.gov

These advanced MS methods are crucial for lipidomics, the large-scale study of lipids, as they reveal a level of isomeric detail that would otherwise be lost, providing critical insights into metabolic pathways and the specific biological roles of isomers like this compound. acs.orgresearchgate.net

| Technique | Principle | Application for this compound |

|---|---|---|

| ¹³C NMR | Measures the magnetic properties of ¹³C nuclei. | Distinguishes positional isomers based on the chemical shifts of olefinic and carbonyl carbons. researchgate.net |

| ¹H NMR | Measures the magnetic properties of protons. | Provides structural information, particularly on the protons around the double bond. hmdb.ca |

| OzID-MS | Gas-phase ozonolysis of lipids followed by MS analysis. | Pinpoints the C=C double bond location, definitively discriminating this compound from oleate. acs.orgacs.org |

Isotopic Labeling and Tracing Studies of this compound Metabolism

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. researchgate.netnih.gov In this approach, a molecule of interest is synthesized with one or more of its atoms replaced by a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). researchgate.netbiorxiv.org These labeled molecules are then introduced to cells or organisms, and their journey through metabolic pathways is monitored.

Integration of this compound Analysis within Comprehensive Lipidomics Frameworks

The integration of this compound analysis into comprehensive lipidomics frameworks is essential for a holistic understanding of its role in biological systems. Lipidomics, the large-scale study of the full complement of lipids (the lipidome) in a cell, tissue, or organism, aims to identify and quantify the thousands of distinct lipid species. nist.govresearchgate.netcreative-proteomics.com This endeavor is complicated by the immense structural diversity of lipids, which includes a vast number of isomers with subtle structural differences but potentially distinct biological functions. nist.govnih.govnih.gov Therefore, analytical strategies that not only detect but also accurately differentiate isomers like this compound are a critical component of modern lipidomics research.

The specific structural configuration of a fatty acid can determine its metabolic fate and functional significance. For instance, research has highlighted the biological specificity of double bond configurations in fatty acids. In bovine heart mitochondrial inner membranes, this compound is specifically incorporated into subunit III of cytochrome c oxidase, an essential enzyme in the electron transport chain, even though its isomer, trans-vaccenate (B1230932), is also present in the membrane. nist.govresearchgate.netnih.gov This precise selection underscores the necessity of distinguishing between such closely related isomers within a global lipid profile to correctly interpret biological phenomena.

Comprehensive lipidomics workflows typically couple advanced separation sciences with high-resolution mass spectrometry (MS). nih.gov Methodologies such as liquid chromatography-mass spectrometry (LC-MS) are pivotal, as they can separate complex lipid mixtures prior to detection. diva-portal.org Specifically, reversed-phase liquid chromatography (RPLC) is adept at separating lipids based on their acyl chain length and degree of unsaturation, and it can also resolve isomeric fatty acids based on the geometry of their double bonds (cis vs. trans). nih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique frequently employed for the detailed analysis of fatty acid methyl esters (FAMEs), allowing for the precise quantification of individual fatty acids, including this compound. nih.gov

By incorporating this compound into these broader analytical frameworks, researchers can move beyond measuring isolated molecules and begin to map the complex interplay between different lipid species and metabolic pathways.

Detailed Research Findings

Integrated lipidomics studies have provided significant insights into the regulation and function of this compound in various biological contexts. These analyses allow for the simultaneous measurement of this compound alongside other related fatty acids and complex lipids, revealing shifts in metabolic networks.

A lipidomics study investigating plasma free fatty acids (FFAs) in individuals with Type 1 Diabetes Mellitus (T1DM) compared to healthy controls revealed significant alterations in fatty acid profiles. As part of this comprehensive analysis, this compound (18:1c11) was one of several key fatty acids found to be significantly reduced in the T1DM group. nih.gov

| Fatty Acid | Lipid Notation | Change in T1DM Group vs. Control | Significance (p-value) |

|---|---|---|---|

| cis-Vaccenate | 18:1c11 | Reduced | <0.0001 |

| Palmitoleate (B1233929) | 16:1 | Reduced | <0.0001 |

| Palmitate | 16:0 | Reduced | <0.0001 |

| Oleate | 18:1c9 | Reduced | <0.0001 |

| Linoleate (B1235992) | 18:2 | Reduced | <0.0001 |

| α-Linolenate | 18:3 | Unchanged | - |

In another study using the yeast Saccharomyces cerevisiae, researchers investigated the role of cis-vaccenic acid in mitigating the toxic effects of other unsaturated fatty acids. nih.gov The study used a quadruple mutant (QM) strain deficient in the synthesis of storage lipids (triacylglycerols and steryl esters), making it highly sensitive to unsaturated fatty acids. A comprehensive lipid analysis revealed that cis-vaccenic acid accumulated specifically in the QM strain but not in the wild type, suggesting it serves as a protective mechanism. nih.gov This accumulation was associated with a decrease in palmitoleic acid, consistent with the formation of this compound through the elongation of palmitoleic acid. nih.gov

| Strain | Condition | Key Finding | Associated Change |

|---|---|---|---|

| Wild Type (WT) | Standard Cultivation | No significant accumulation of cis-vaccenic acid. | Normal lipid metabolism. |

| Quadruple Mutant (QM) | Standard Cultivation | Significant accumulation of cis-vaccenic acid. | Reduction in palmitoleic acid content. |

| Quadruple Mutant (QM) | Exogenous Oleic Acid | Addition of cis-vaccenic acid provided partial protection against oleic acid toxicity. | cis-Vaccenic acid acts as a rescue mechanism. |

These examples demonstrate the power of integrating this compound analysis within a larger lipidomics context. Such approaches enable researchers to connect changes in this compound levels to broader metabolic dysregulation, identify novel biological roles, and understand its interactions within the complex lipid network. The combination of lipidomics with other "omics" disciplines, such as transcriptomics, further enhances this understanding by linking alterations in lipid profiles to changes in gene expression governing lipid metabolism. creative-proteomics.com

Biotechnological and Synthetic Biology Approaches for Cis Vaccenate Research and Production

Metabolic Engineering Strategies for Enhanced cis-Vaccenate Biosynthesis

Metabolic engineering focuses on the targeted modification of cellular metabolic pathways to improve the production of a desired compound. nih.gov For this compound, this involves enhancing the native fatty acid synthesis machinery in microorganisms like Escherichia coli. researchgate.net

Overexpression and Pathway Optimization of this compound Genes

A key strategy to boost this compound levels is the overexpression of genes directly involved in its synthesis. In E. coli, the genes fabA and fabB are crucial for unsaturated fatty acid (UFA) production. The enzyme FabA introduces the double bond into the growing acyl chain, while FabB is a β-ketoacyl-ACP synthase that elongates the unsaturated intermediate. nih.govasm.org

Overexpressing both fabA and fabB simultaneously in E. coli has been shown to significantly increase the proportion of UFAs. researchgate.net In one study, this co-expression led to a decrease in saturated fatty acid (SFA) content from 50.2% to 34.6% and elevated the this compound ratio to 51.1% of the total fatty acids. researchgate.netresearchgate.net This demonstrates that coordinated upregulation of key biosynthetic genes can effectively channel metabolic flux towards the desired product.

Table 1: Genetic Modifications in E. coli for Enhanced this compound Production

| Genetic Modification | Effect on Fatty Acid Profile | Reference |

| Overexpression of fabA and fabB | Increased UFA content, with this compound reaching 51.1% of total fatty acids. | researchgate.net |

| Co-expression of AtFatA (thioesterase) with fabA and fabB | Produced 0.19 mmol/L of free fatty acids with a UFA/SFA ratio of 2.3:1. | researchgate.net |

| Overexpression of fabB | Resulted in the accumulation of cis-vaccenic acid. | asm.orgbiorxiv.org |

| Disruption of fadD and overexpression of ACCase and a thioesterase | Enhanced overall free fatty acid production, with this compound being a major component. | researchgate.netresearchgate.net |

Heterologous Expression of this compound Pathways in Model Organisms

Another powerful strategy involves introducing genes from other organisms into well-characterized hosts like E. coli or the oleaginous yeast Yarrowia lipolytica. researchgate.netmdpi.comresearchgate.net This allows for the reconstitution of novel biosynthetic pathways or the replacement of native enzymes with more efficient foreign counterparts.

For example, thioesterases from plants, such as Arabidopsis thaliana (AtFatA), have been expressed in E. coli to increase the production of free fatty acids. researchgate.netresearchgate.netresearchgate.net These enzymes cleave the acyl group from the acyl carrier protein (ACP), releasing the fatty acid. The expression of a fatty acid desaturase (SSI2) from A. thaliana in E. coli has also been shown to increase the proportion of monounsaturated fatty acids, including this compound. researchgate.netd-nb.info